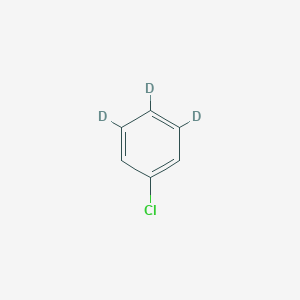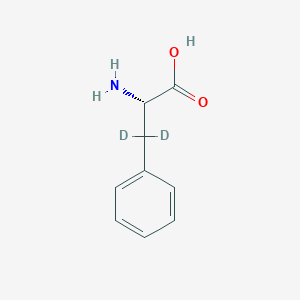
Chlorobenzene-3,4,5-d3
概要
説明
Chlorobenzene-3,4,5-d3 is an isotopically labeled compound with the molecular formula C6H2ClD3. It is a derivative of chlorobenzene where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research due to its unique isotopic properties .
作用機序
Target of Action
Chlorobenzene-3,4,5-d3, also known as 5-Chloro-1,2,3-trideuteriobenzene, primarily targets macromolecules in the body . The toxic effects of chlorobenzene may be ascribed largely to the metabolic formation of the epoxide which binds to these macromolecules .
Mode of Action
The compound interacts with its targets through the metabolic formation of epoxides, specifically chlorobenzene-3,4-epoxide and chlorobenzene-2,3-epoxide . These epoxides can bind to macromolecules, demonstrating the compound’s mode of action .
Biochemical Pathways
The biochemical pathway of this compound involves the transformation of chlorobenzene to 3-chlorocatechol . This transformation is facilitated by enzymes similar to the chlorobenzene dioxygenase and the cis-chlorobenzene dihydrodiol dehydrogenase .
Pharmacokinetics
Dermal absorption probably plays a less important role . In humans, chlorobenzene is excreted mainly in the urine in the form of the glucuronic acid and sulfate conjugates of 4-chlorocatechol and 4-chlorophenol .
Result of Action
The molecular and cellular effects of this compound’s action are largely due to its interaction with macromolecules. Binding to proteins has been demonstrated in vivo and in vitro in the liver, kidneys, and lungs . Binding to RNA and DNA has also been demonstrated .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degradation efficiency of a related compound, chlorobenzene, was found to be 85.2% at 15°C . .
準備方法
Synthetic Routes and Reaction Conditions
Chlorobenzene-3,4,5-d3 can be synthesized through the deuteration of chlorobenzene. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The Raschig-Hooker process, which is used for the production of chlorobenzene, can be adapted for the synthesis of this compound by incorporating deuterium gas in the reaction .
化学反応の分析
Types of Reactions
Chlorobenzene-3,4,5-d3 undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom is replaced by other substituents.
Oxidation Reactions: It can be oxidized to form chlorophenols and other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form benzene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are used for reduction reactions.
Major Products
Substitution: Products include nitrochlorobenzene and other substituted derivatives.
Oxidation: Products include chlorophenols and quinones.
Reduction: Products include benzene and deuterated benzene derivatives.
科学的研究の応用
Chlorobenzene-3,4,5-d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of chlorobenzene derivatives in biological systems.
Medicine: Utilized in the development of deuterated drugs to study their pharmacokinetics and metabolism.
Industry: Used in the production of specialty chemicals and as a standard in analytical chemistry
類似化合物との比較
Chlorobenzene-3,4,5-d3 is compared with other isotopically labeled chlorobenzenes such as chlorobenzene-d5 and dichlorobenzene-d4. The uniqueness of this compound lies in its specific deuterium labeling pattern, which provides distinct advantages in tracing studies and analytical applications .
List of Similar Compounds
- Chlorobenzene-d5
- Dichlorobenzene-d4
- Trichlorobenzene-d3
- Tetrachlorobenzene-d2
This compound stands out due to its specific isotopic labeling, making it a valuable tool in various scientific research fields.
特性
IUPAC Name |
5-chloro-1,2,3-trideuteriobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPPADPHJFYWMZ-CBYSEHNBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1[2H])[2H])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-phenoxypurin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3044104.png)













